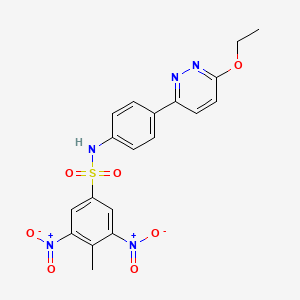

N-(4-(6-ethoxypyridazin-3-yl)phenyl)-4-methyl-3,5-dinitrobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

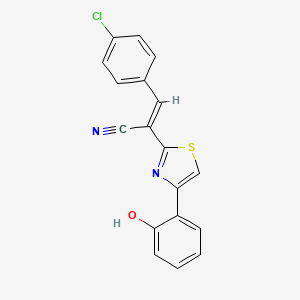

“N-(4-(6-ethoxypyridazin-3-yl)phenyl)-4-methyl-3,5-dinitrobenzenesulfonamide” is a complex organic compound. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a benzenesulfonamide moiety, which is a common functional group in many pharmaceutical drugs .

Molecular Structure Analysis

The compound contains several functional groups that could influence its properties and reactivity. These include the ethoxy group attached to the pyridazine ring, the sulfonamide group attached to the phenyl ring, and the nitro groups attached to the phenyl ring .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the nitro groups and the sulfonamide group. Nitro groups are electron-withdrawing, which could make the compound more reactive towards nucleophilic attack .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonamide and nitro groups could enhance its solubility in water .Applications De Recherche Scientifique

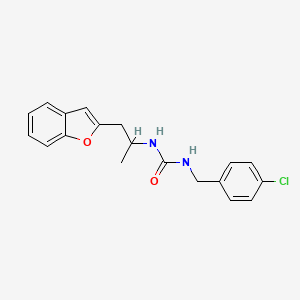

Photosensitive Protecting Groups

Protective Applications in Synthetic Chemistry : Sulfonamide derivatives, similar to "N-(4-(6-ethoxypyridazin-3-yl)phenyl)-4-methyl-3,5-dinitrobenzenesulfonamide", are explored for their potential as photosensitive protecting groups in synthetic chemistry. This application is significant in the development of light-sensitive materials, indicating a promising avenue for the compound in facilitating controlled reactions under light exposure. Such protecting groups are critical for synthesizing complex organic compounds by protecting reactive sites during intermediate steps (B. Amit, U. Zehavi, A. Patchornik, 1974).

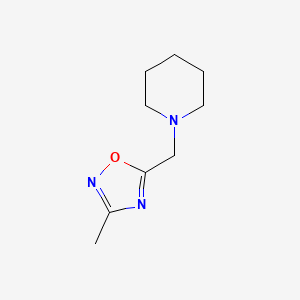

Advanced Oxidation Processes

Environmental Remediation : The compound's structural similarity to sulfonamide derivatives that undergo advanced oxidation processes (AOPs) suggests potential applications in environmental remediation, particularly in degrading persistent organic pollutants in water. This process highlights the environmental significance of such compounds in addressing water scarcity and pollution by facilitating the breakdown of recalcitrant compounds (Mohammad Qutob, M. Hussein, K. Alamry, M. Rafatullah, 2022).

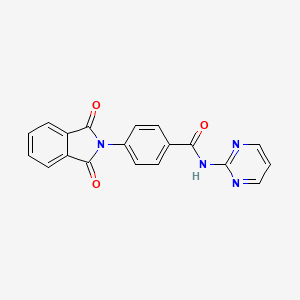

Antimicrobial and Anticancer Agents

Medicinal Chemistry and Drug Design : Research on sulfonamide-based compounds continues to reveal their broad spectrum of biological activities, including antimicrobial and anticancer properties. Structural modifications of classical sulfonamides have yielded derivatives with significant therapeutic potentials, indicating the relevance of exploring "this compound" in similar contexts. These findings underscore the adaptability and utility of sulfonamide derivatives in developing new therapeutic agents with enhanced efficacy and reduced toxicity (He Shichao et al., 2016).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[4-(6-ethoxypyridazin-3-yl)phenyl]-4-methyl-3,5-dinitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O7S/c1-3-31-19-9-8-16(20-21-19)13-4-6-14(7-5-13)22-32(29,30)15-10-17(23(25)26)12(2)18(11-15)24(27)28/h4-11,22H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYXYYKICFALYNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C(=C3)[N+](=O)[O-])C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Ethoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2810996.png)

![Dimethyl 6-methylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B2811002.png)

![2-ethyl-5-((3-fluorobenzyl)thio)-6-(4-methylbenzyl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2811012.png)